3-Fluorobenzylzinc chloride

Description

BenchChem offers high-quality 3-Fluorobenzylzinc chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluorobenzylzinc chloride including the price, delivery time, and more detailed information at info@benchchem.com.

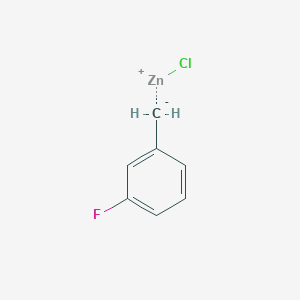

Structure

3D Structure of Parent

Properties

IUPAC Name |

chlorozinc(1+);1-fluoro-3-methanidylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.ClH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWLTSYIDLVERT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC=C1)F.Cl[Zn+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381152 | |

| Record name | Chlorozinc(1+) (3-fluorophenyl)methanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312693-06-4 | |

| Record name | Chlorozinc(1+) (3-fluorophenyl)methanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the structure of 3-Fluorobenzylzinc chloride

An In-Depth Technical Guide to 3-Fluorobenzylzinc Chloride: Structure, Synthesis, and Application

Abstract

3-Fluorobenzylzinc chloride is a pivotal organozinc reagent, widely employed in synthetic organic chemistry as a robust nucleophilic partner in carbon-carbon bond-forming reactions. Its significance lies in the strategic introduction of the 3-fluorobenzyl moiety, a common structural motif in pharmaceuticals and agrochemicals. This guide provides a comprehensive technical overview of its molecular structure, principal synthetic methodologies, and mechanistic role in palladium-catalyzed cross-coupling reactions. Emphasizing field-proven insights, this document details experimental protocols, explores the causality behind its reactivity and functional group tolerance, and outlines stringent safety and handling procedures essential for its effective and safe utilization in a research and development setting.

Molecular Structure and Physicochemical Properties

The utility of any chemical reagent is fundamentally dictated by its structure. 3-Fluorobenzylzinc chloride is a heteroleptic organozinc compound, characterized by a carbon-zinc covalent bond and a zinc-chlorine ionic bond.

Chemical Identity

The structure consists of a benzyl group substituted with a fluorine atom at the meta-position (position 3) of the aromatic ring. This organic fragment is covalently bonded to a zinc atom, which in turn is ionically bonded to a chloride ion.

Bonding and Reactivity

The carbon-zinc (C-Zn) bond is significantly more covalent than the carbon-magnesium or carbon-lithium bonds found in Grignard and organolithium reagents, respectively.[1][2] This increased covalent character moderates the nucleophilicity of the benzylic carbon, rendering the reagent less reactive and therefore more selective.[1] It exhibits a remarkable tolerance for a variety of sensitive functional groups such as esters, nitriles, and ketones, which would be readily attacked by its more reactive counterparts. The presence of low-lying p-orbitals on the zinc center facilitates rapid transmetalation with transition metal catalysts, a key step in its application in cross-coupling chemistry.[3]

Physicochemical Data

The key properties of 3-Fluorobenzylzinc chloride are summarized below for quick reference.

| Property | Value | Source |

| Linear Formula | FC₆H₄CH₂ZnCl | [4] |

| Empirical Formula | C₇H₆ClFZn | [4] |

| Molecular Weight | 209.96 g/mol | [4] |

| SMILES String | Fc1cccc(CCl)c1 | |

| Appearance | Typically supplied as a solution (e.g., 0.5M in THF) | [4] |

| Density (of 0.5M solution in THF) | ~0.965 g/mL at 25 °C | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [4] |

Synthesis of 3-Fluorobenzylzinc Chloride

The preparation of organozinc halides must be conducted under strictly anhydrous and anaerobic conditions due to their sensitivity to moisture and oxygen.[1][5][6] The most common and functionally tolerant method is the direct oxidative insertion of zinc into the corresponding organic halide.

Primary Synthetic Route: Direct Oxidative Insertion

This method involves the direct reaction of 3-fluorobenzyl chloride with activated zinc metal. The activation of commercial zinc powder is crucial for achieving efficient and high-yielding reactions. The use of lithium chloride (LiCl) in tetrahydrofuran (THF) has been shown to be highly effective, as it helps to break up the passivating zinc oxide layer on the metal surface and solubilizes the resulting organozinc species, preventing it from coating the metal surface and stopping the reaction.[7]

Caption: Synthetic workflow for 3-Fluorobenzylzinc chloride via direct oxidative insertion.

Experimental Protocol: Laboratory-Scale Synthesis

Disclaimer: This protocol is for informational purposes only and should be performed by trained personnel in a suitable laboratory setting.

-

Zinc Activation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add zinc dust (1.2 equivalents) and lithium chloride (1.2 equivalents). Heat the flask under high vacuum and then cool to room temperature under a positive pressure of argon.

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula to the flask to create a slurry.

-

Substrate Addition: Slowly add a solution of 3-fluorobenzyl chloride (1.0 equivalent) in anhydrous THF to the stirred zinc slurry via syringe pump over 30 minutes. An exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by quenching aliquots and analyzing by GC-MS.

-

Completion and Use: Once the starting material is consumed, the resulting greyish solution of 3-fluorobenzylzinc chloride is ready for use in subsequent reactions. It is typically not isolated and is used in situ.

Reactivity and Mechanistic Role in Negishi Coupling

The primary application of 3-fluorobenzylzinc chloride is as a nucleophilic partner in palladium-catalyzed Negishi cross-coupling reactions.[8][9][10] This reaction forms a new carbon-carbon bond between the benzylic carbon of the organozinc reagent and an sp²- or sp³-hybridized carbon of an organic halide or triflate.[8][9]

The catalytic cycle, shown below, is a well-established three-step process:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.[9][11]

-

Transmetalation: The organozinc reagent (3-F-Bn-ZnCl) exchanges its organic group with the halide on the palladium center. This step is rapid for organozincs and regenerates zinc chloride.[11]

-

Reductive Elimination: The two organic ligands on the palladium complex couple, forming the final product (R¹-Bn-3-F) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9][11]

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Comparative Advantages in Synthesis

The choice of an organometallic reagent is a critical decision in planning a synthetic route. Organozinc reagents occupy a valuable middle ground in terms of reactivity.

| Reagent Type | General Formula | Reactivity | Functional Group Tolerance | Air/Moisture Sensitivity |

| Organolithium | R-Li | Very High | Low | Very High (Often Pyrophoric) |

| Grignard | R-MgX | High | Moderate | High |

| Organozinc | R-ZnX | Moderate | High | High |

| Organoboron | R-B(OR)₂ | Low | Very High | Low (Often Air-Stable) |

This moderated reactivity makes 3-fluorobenzylzinc chloride the reagent of choice when the coupling partner contains sensitive functionalities that would not survive the harsher conditions required for organolithium or Grignard reagents.[1]

Safety, Handling, and Storage

The practical use of 3-fluorobenzylzinc chloride is contingent upon strict adherence to safety protocols due to its inherent instability in air.

Air and Moisture Sensitivity

Organozinc compounds are highly sensitive to both oxygen and moisture.[5][6] Exposure to air can lead to oxidative degradation, while contact with water or other protic solvents will rapidly quench the reagent. All manipulations must be carried out using air-free techniques, such as a Schlenk line or in an inert-atmosphere glovebox.[12]

Safety Protocols and Hazard Information

As a solution, often in THF, the hazards of the solvent must also be considered. THF can form explosive peroxides upon prolonged exposure to air.[4]

| Hazard Class | GHS Pictogram | Hazard and Precautionary Statements |

| Flammable Liquid | 🔥 | H225: Highly flammable liquid and vapor. P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| Eye Irritation | ❗ | H319: Causes serious eye irritation. |

| Respiratory Irritation | ❗ | H335: May cause respiratory irritation. |

| Carcinogenicity | 👤 | H351: Suspected of causing cancer. P281: Use personal protective equipment as required. |

Protocol: Safe Transfer of Reagent Solution

-

Preparation: Ensure the source bottle (e.g., a Sure/Seal™ bottle) and the receiving flask are under a positive pressure of a dry, inert gas (Argon or Nitrogen).

-

Cannula Transfer: Use a double-tipped needle (cannula) for the transfer. Insert one end of the cannula through the septum of the source bottle, ensuring the tip is below the surface of the liquid.

-

Initiate Transfer: Insert the other end of the cannula into the receiving flask. Apply a slight positive pressure of inert gas to the source bottle to slowly push the liquid through the cannula into the receiving flask.

-

Completion: Once the desired volume is transferred, remove the cannula from the receiving flask first, then from the source bottle, to prevent any suck-back of air.

Storage

The reagent solution should be stored in a tightly sealed, appropriate container (like the original Sure/Seal™ bottle) under an inert atmosphere. Recommended storage is in a refrigerator at 2-8°C to minimize degradation over time.[4]

Conclusion

3-Fluorobenzylzinc chloride stands as a highly valuable and versatile reagent for synthetic chemists. Its structure, featuring a moderately nucleophilic carbon-zinc bond, provides a unique combination of reactivity and selectivity. This allows for the efficient construction of complex molecules bearing the 3-fluorobenzyl group under mild conditions that tolerate a wide array of other functional groups. While its air and moisture sensitivity demand rigorous handling techniques, its utility in modern synthetic chemistry, particularly in the development of novel pharmaceuticals, is indisputable. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the laboratory.

References

-

Negishi coupling - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

-

Organozinc chemistry - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

-

Negishi coupling reaction: Mechanism, popular application - Chemistry Notes. (2022, August 12). Retrieved February 23, 2026, from [Link]

-

Negishi Coupling - YouTube. (2022, January 29). Retrieved February 23, 2026, from [Link]

-

Negishi Coupling - SynArchive. (n.d.). Retrieved February 23, 2026, from [Link]

-

Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types | Organic Process Research & Development - ACS Publications. (2024, October 1). Retrieved February 23, 2026, from [Link]

-

Direct Addition of Functionalized Organozinc Reagents to Carbon Dioxide, Ketones, and Aldehydes in the Presence of MgCl2 - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

-

Negishi Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

-

Organozinc compounds | PPTX - Slideshare. (n.d.). Retrieved February 23, 2026, from [Link]

-

Preparation of Solid Organozinc Pivalates and Their Reaction in Pd-Catalyzed Cross-Coupling and Acylation Reactions - Organic Syntheses. (2018). Retrieved February 23, 2026, from [Link]

-

3-Fluorobenzyl chloride - Multichem Exports. (n.d.). Retrieved February 23, 2026, from [Link]

-

Continuous Scalable Synthesis and Concentration Variation of Organozinc Compounds | Organic Process Research & Development - ACS Publications. (2024, May 2). Retrieved February 23, 2026, from [Link]

-

Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques - White Rose Research Online. (2022, June 15). Retrieved February 23, 2026, from [Link]

-

3-fluorobenzyl chloride (C7H6ClF) - PubChemLite. (n.d.). Retrieved February 23, 2026, from [Link]

-

3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

-

Benzene, 1-(chloromethyl)-3-fluoro- - NIST WebBook. (n.d.). Retrieved February 23, 2026, from [Link]

- CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride - Google Patents. (n.d.).

- EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents. (n.d.).

-

Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides - Organic Chemistry Portal. (2006). Retrieved February 23, 2026, from [Link]

-

Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu) - MDPI. (2024, January 16). Retrieved February 23, 2026, from [Link]

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

-

Site-Selective Cross-Coupling of Remote Chlorides Enabled by Electrostatically-Directed Palladium Catalysis - University of Cambridge. (n.d.). Retrieved February 23, 2026, from [Link]

-

Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF - ResearchGate. (2025, August 7). Retrieved February 23, 2026, from [Link]

Sources

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. Organozinc compounds | PPTX [slideshare.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. thomassci.com [thomassci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 8. Negishi coupling - Wikipedia [en.wikipedia.org]

- 9. chemistnotes.com [chemistnotes.com]

- 10. synarchive.com [synarchive.com]

- 11. m.youtube.com [m.youtube.com]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Technical Guide: 3-Fluorobenzylzinc Chloride

This technical guide provides a comprehensive analysis of 3-Fluorobenzylzinc chloride (CAS 312693-06-4), a specialized organozinc reagent used critically in medicinal chemistry for installing the pharmacologically privileged 3-fluorobenzyl motif.

CAS Registry Number: 312693-06-4 Primary Application: Negishi Cross-Coupling & Late-Stage Functionalization Precursor: 3-Fluorobenzyl chloride (CAS 456-42-8)

Executive Summary & Core Identity

3-Fluorobenzylzinc chloride is an organometallic reagent typically supplied or prepared as a solution in tetrahydrofuran (THF). It serves as a nucleophilic source of the 3-fluorobenzyl group, a moiety widely utilized in drug discovery to modulate lipophilicity, metabolic stability, and protein-ligand binding interactions via the unique electronic properties of the fluorine atom.

Unlike Grignard reagents, this organozinc species exhibits high functional group tolerance, allowing for chemoselective coupling in the presence of sensitive groups like esters, nitriles, and ketones.

Physicochemical Profile

| Property | Specification |

| CAS Number | 312693-06-4 |

| IUPAC Name | Chloro[(3-fluorophenyl)methyl]zinc |

| Molecular Formula | C₇H₆ClFZn |

| Molecular Weight | 209.96 g/mol |

| Appearance | Clear to slightly cloudy liquid (in THF) |

| Concentration | Typically 0.5 M in THF |

| Density | ~0.965 g/mL (at 25 °C) |

| Stability | Air and moisture sensitive; stable under Argon/Nitrogen at 2–8°C |

Synthesis & Preparation Protocols

While commercially available, 3-Fluorobenzylzinc chloride is frequently prepared in situ to ensure maximum activity. The synthesis relies on the oxidative insertion of activated zinc into the carbon-chlorine bond of 3-fluorobenzyl chloride.

Method A: Rieke® Zinc Activation (Gold Standard)

This method utilizes highly reactive zinc (Zn*) generated by the reduction of anhydrous zinc chloride with lithium naphthalenide. It is preferred for its ability to proceed under mild conditions (0°C to RT) without requiring thermal activation that might degrade the reagent.

Protocol:

-

Generation of Zn:* In a flame-dried Schlenk flask under Argon, Lithium (2.1 eq) and Naphthalene (0.2 eq) are stirred in THF until the dark green lithium naphthalenide forms. Anhydrous ZnCl₂ (1.0 eq) is added dropwise. The mixture turns black, indicating the formation of finely divided Zn*.

-

Insertion: 3-Fluorobenzyl chloride (CAS 456-42-8, 1.0 eq) is added neat via syringe to the Zn* suspension.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.

-

Filtration: Allow the excess zinc to settle. The supernatant containing 3-Fluorobenzylzinc chloride is decanted via cannula.

Method B: Zinc Dust Activation (LiCl Mediated)

For labs without Rieke zinc capabilities, standard zinc dust can be activated using 1,2-dibromoethane and TMSCl. The addition of LiCl (Knochel's method) significantly increases the rate of insertion and the solubility of the resulting species.

Figure 1: Synthesis pathway via oxidative insertion of Zinc into the benzylic C-Cl bond.

Applications in Drug Discovery

The 3-fluorobenzyl moiety acts as a bioisostere for the benzyl group. The fluorine substitution at the meta position exerts specific electronic and steric effects:

-

Metabolic Stability: Blocks metabolic oxidation at the benzylic position and the phenyl ring (specifically the C3 position).

-

Lipophilicity: Increases LogP, facilitating membrane permeability.

-

Conformation: The C-F bond dipole can induce preferred conformations that enhance binding affinity in protein pockets.

Primary Reaction: Negishi Cross-Coupling

3-Fluorobenzylzinc chloride is the reagent of choice for introducing the 3-fluorobenzyl group onto aryl or heteroaryl scaffolds via Palladium-catalyzed Negishi coupling.

General Reaction Scheme:

Case Study Context: In the development of kinase inhibitors (e.g., EGFR or VEGFR inhibitors), this reagent is used to couple with chloropyrimidines or bromoquinolines. The mild nature of the organozinc allows the reaction to proceed without protecting groups on amide or amine functionalities present elsewhere on the scaffold.

Figure 2: Catalytic cycle of the Negishi coupling utilizing 3-Fluorobenzylzinc chloride.

Handling, Stability, and Safety

Organozinc reagents are pyrophoric and water-reactive . Strict adherence to air-free techniques is mandatory.

Titration (Quality Control)

Before use, the precise concentration of the reagent must be determined, as it can degrade over time.

-

Method: Iodometric Titration.

-

Procedure: An aliquot of the organozinc is hydrolyzed with iodine (I₂) in THF. The excess iodine is back-titrated with sodium thiosulfate using a starch indicator.

-

Calculation: Active Zinc (M) = [(mmol I₂ added) - (mmol thiosulfate)] / Volume of aliquot.

Safety Data

| Hazard Class | Code | Description |

| Flammable Liquid | H225 | Highly flammable liquid and vapor (THF solvent). |

| Water Reactive | H260 | In contact with water releases flammable gases. |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage. |

| Carcinogenicity | H351 | Suspected of causing cancer (THF related). |

Storage: Store at 2–8°C in a sealed Schlenk flask or glovebox under an inert atmosphere (Argon preferred over Nitrogen due to density).

References

-

Rieke Metals, Inc. Rieke Zinc and Organozinc Reagents Catalog. (Source of CAS 312693-06-4).[1][2][3] Link

-

Sigma-Aldrich. 3-Fluorobenzylzinc chloride solution Product Sheet. Link

- Knochel, P., et al. "Preparation of polyfunctional organozinc reagents using a mild iodine-magnesium exchange." Angew. Chem. Int. Ed. 2000, 39, 4414. (Methodology grounding).

-

Negishi, E. "Palladium- or Nickel-Catalyzed Cross Coupling. A New Selective Method for Carbon-Carbon Bond Formation." Acc.[4][5] Chem. Res. 1982, 15, 340. (Mechanistic grounding).

-

BenchChem. 3-Fluorobenzyl chloride (Precursor) Technical Data. Link

Sources

Technical Guide: Solubility and Application of 3-Fluorobenzylzinc Chloride in Organic Synthesis

[1]

Executive Summary: The Fluorine Effect in Metallation

3-Fluorobenzylzinc chloride (CAS: 456-42-8 precursor) is a pivotal organozinc reagent in modern medicinal chemistry. Its significance lies in the strategic incorporation of the fluorine atom, which modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity without imposing significant steric bulk.

This guide moves beyond basic datasheet parameters to analyze the solvation thermodynamics , structural integrity , and practical handling of this reagent. While commercially available as a 0.5 M solution in tetrahydrofuran (THF), its solubility profile is complex, governed by the Schlenk equilibrium and the coordination state of the zinc center.

Solubility Profile and Solvent Compatibility[1][2][3]

The solubility of 3-Fluorobenzylzinc chloride is not merely a function of dissolution but of coordination. Organozinc halides (

The Role of THF (The Standard)

THF is the industry-standard solvent for 3-Fluorobenzylzinc chloride.

-

Mechanism: The oxygen atom in THF acts as a hard Lewis base, donating electron density to the empty orbitals of the zinc atom. This forms a tetrahedral complex, typically solvated by two THF molecules (

). -

Solubility Limit: Commercially supplied at 0.5 M , but synthetic protocols utilizing LiCl (Knochel's method) can achieve concentrations up to 1.0–1.2 M .

-

Limitation: THF is hygroscopic and can polymerize under strong Lewis acid conditions, though this is rare with organozincs.

2-Methyltetrahydrofuran (The Green Superior)

2-MeTHF is increasingly preferred in process chemistry due to its higher boiling point (80°C vs 66°C for THF) and lower miscibility with water, which simplifies workup.

-

Solubility Impact: 3-Fluorobenzylzinc chloride retains high solubility in 2-MeTHF. The steric bulk of the methyl group slightly weakens the coordination to Zinc, which can paradoxically increase reactivity in Negishi couplings by making the metal center more accessible to the catalyst.

-

Stability: Solutions in 2-MeTHF often show superior long-term stability compared to THF.

The "Turbo" Effect: Lithium Chloride

The addition of LiCl is the single most critical factor in enhancing the solubility of arylzinc reagents.

-

Solubilization: LiCl breaks down the polymeric aggregates of organozinc species into highly soluble monomeric species of the type

. -

Data Point: Without LiCl, benzylzinc species may precipitate or form viscous slurries at concentrations >0.8 M. With LiCl, clear solutions at 1.0 M are routine.

Table 1: Physicochemical & Solubility Data[4][5]

| Parameter | Specification | Notes |

| Molecular Formula | ||

| Molecular Weight | 209.96 g/mol | |

| Standard Concentration | 0.5 M in THF | Commercial standard |

| Max Concentration | ~1.2 M | Requires LiCl stabilization |

| Density | 0.965 g/mL | At 0.5 M in THF |

| Appearance | Clear to slightly yellow | Turbidity indicates hydrolysis |

| Stability | Good (Weeks at 4°C) | Air/Moisture sensitive |

Structural Dynamics & Schlenk Equilibrium

Understanding the species present in solution is vital for predicting reactivity. Organozinc halides exist in a dynamic equilibrium known as the Schlenk equilibrium, heavily influenced by solvent polarity.

Figure 1: The Schlenk equilibrium. In THF, the equilibrium lies heavily to the left (RZnX), which is the active species for Negishi couplings.

Experimental Protocols

Preparation via Direct Insertion (Knochel Method)

This method generates a highly soluble "Turbo" zinc reagent (

Reagents:

-

Zinc dust (activated)[1]

-

Lithium Chloride (anhydrous)

-

Dry THF

Protocol:

-

Activation: In a dry Schlenk flask under Argon, heat LiCl (1.5 equiv) under vacuum (150°C) for 1 hour. Cool to RT.

-

Zinc Addition: Add Zinc dust (1.5 equiv) and dry THF.

-

Activation (Chemical): Add 5 mol% of 1,2-dibromoethane and heat to reflux for 1 minute. Cool. Add 3 mol% TMSCl.

-

Insertion: Add 3-Fluorobenzyl chloride (1.0 equiv) dropwise at 25°C.

-

Reaction: Stir at 25°C for 2–4 hours. The grey suspension will slowly clarify as the organozinc forms and dissolves (aided by LiCl).

-

Filtration: Allow excess zinc to settle. Cannulate the supernatant through a syringe filter into a dry storage flask.

Quality Control: Iodine Titration

Never assume the theoretical concentration. Active zinc content must be determined before use.

Principle:

Step-by-Step:

-

Weigh exactly 254 mg of Iodine (

) (1.0 mmol) into a dry flask under Argon. -

Dissolve in 5 mL of dry THF .

-

Add the organozinc solution dropwise via a tared syringe while stirring.

-

Endpoint: The dark brown solution turns transparent/colorless (or slightly yellow).

-

Calculation:

Reactivity Workflow: Negishi Coupling

3-Fluorobenzylzinc chloride is most commonly deployed in Palladium-catalyzed Negishi cross-couplings to attach the fluorobenzyl moiety to aryl halides.

Figure 2: Catalytic cycle for the Negishi coupling utilizing 3-Fluorobenzylzinc chloride.

Handling and Safety

-

Hazards: Flammable liquid, water-reactive.[8] Causes severe skin burns (H314).

-

Storage: Store at 2–8°C. Over time, a white precipitate (ZnCl2) may form; if the supernatant titrates correctly, it is usable.

-

Quenching: Quench excess reagent with saturated aqueous Ammonium Chloride (

).

References

-

Sigma-Aldrich . 3-Fluorobenzylzinc chloride solution, 0.5 M in THF. Available at:

- Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.

-

Rieke Metals . Preparation of Organozinc Reagents. Available at:

-

Organic Syntheses . Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings. (Contains the standard Iodine titration protocol). Available at:

-

Pace, V., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Current Organic Chemistry. Available at:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3-フルオロベンジルクロリド 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Fluorobenzyl chloride | 456-42-8 [chemicalbook.com]

- 4. ベンジル亜鉛ブロミド 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 5. thomassci.com [thomassci.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. nbinno.com [nbinno.com]

- 8. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]

3-Fluorobenzylzinc chloride molecular weight and formula

Executive Summary

3-Fluorobenzylzinc chloride is a specialized organozinc reagent utilized primarily in palladium-catalyzed cross-coupling reactions (Negishi coupling). Its strategic importance lies in the introduction of the 3-fluorobenzyl motif—a privileged substructure in medicinal chemistry known to enhance metabolic stability and modulate lipophilicity (

This guide provides a definitive technical breakdown of the compound's physiochemical properties, a validated protocol for its in situ preparation using the Knochel Zn/LiCl method, and a mechanistic overview of its application in C-C bond formation.

Part 1: Chemical Constitution & Properties

Molecular Identity

Unlike stable organic precursors, 3-Fluorobenzylzinc chloride is thermodynamically unstable in air and moisture. It is almost exclusively generated and handled as a solution (typically in THF).

| Property | Specification | Notes |

| IUPAC Name | (3-Fluorobenzyl)zinc chloride | |

| Molecular Formula | ||

| Molecular Weight | 209.96 g/mol | Calculated based on standard atomic weights. |

| Precursor CAS | 456-42-8 | Refers to 3-Fluorobenzyl chloride.[][2][3][4] |

| Appearance | Grey/Dark turbid solution | Dependent on residual Zn dust. |

| Solubility | Soluble in THF, Glyme | Incompatible with protic solvents. |

| Stability | Pyrophoric / Moisture Sensitive | Must be stored under Inert Gas ( |

Structural Analysis

The reagent features a

Part 2: Synthesis & Preparation (The Knochel Method)[5]

The Challenge of Zinc Insertion

Direct insertion of zinc dust into benzylic chlorides is historically sluggish due to the high lattice energy of the zinc surface and the formation of passivation layers (ZnO). Traditional activation methods (1,2-dibromoethane, TMSCl) are often insufficient for chlorides.

The Solution: The addition of Lithium Chloride (LiCl) significantly accelerates the insertion rate by solubilizing the surface-bound organozinc species, forming a soluble zincate species (

Validated Protocol

Objective: Prepare a ~0.5 M solution of 3-Fluorobenzylzinc chloride.

Reagents:

-

3-Fluorobenzyl chloride (Precursor, CAS 456-42-8)[][3]

-

Zinc dust (Activated, <10 micron particle size preferred)

-

Lithium Chloride (Anhydrous)

-

Tetrahydrofuran (THF) - Anhydrous, degassed

Workflow Diagram:

Figure 1: Step-by-step workflow for the LiCl-mediated synthesis of 3-Fluorobenzylzinc chloride.

Step-by-Step Methodology

-

Drying: In a flame-dried Schlenk flask equipped with a magnetic stir bar and septum, place Zinc dust (1.5 equiv) and LiCl (1.5 equiv).

-

Thermal Activation: Heat the mixture to 150°C under high vacuum (0.1 mmHg) for 2 hours to remove all traces of water.

-

Solvation: Cool to room temperature (RT), backfill with Argon, and add anhydrous THF.

-

Chemical Activation: Add trimethylsilyl chloride (TMSCl, 5 mol%) or 1,2-dibromoethane (5 mol%) to depassivate the Zn surface.

-

Insertion: Cool the suspension to 0°C. Add 3-Fluorobenzyl chloride (1.0 equiv) dropwise.

-

Reaction: Remove the ice bath and stir at 25°C. The reaction typically completes within 2–4 hours.

-

Validation (Titration): Aliquot a sample and quench with a known excess of Iodine (

) in THF. Back-titrate the remaining iodine with Sodium Thiosulfate (

Part 3: Mechanistic Utility (Negishi Coupling)

Reaction Scope

3-Fluorobenzylzinc chloride acts as the nucleophile in Palladium-catalyzed cross-coupling reactions with aryl or vinyl halides (electrophiles). This pathway is preferred over Suzuki coupling when the boronic acid analog is unstable (protodeboronation) or difficult to synthesize.

Catalytic Cycle

The mechanism follows the standard

Figure 2: Catalytic cycle of the Negishi coupling involving 3-Fluorobenzylzinc chloride.

Key Mechanistic Insight:

The transmetallation of organozinc reagents is generally faster than that of organoboron (Suzuki) or organotin (Stille) reagents, allowing for milder reaction conditions (often Room Temperature). However, the high reactivity requires strict exclusion of water to prevent protonolysis of the

Part 4: Handling & Safety[6][7]

Hazard Identification

-

Pyrophoricity: While less reactive than organolithiums, benzylzinc reagents can ignite or smoke upon exposure to air.

-

Corrosivity: The precursor (3-Fluorobenzyl chloride) is a lachrymator and causes severe skin burns.

-

Toxicity: Zinc salts are environmental toxins.

Storage Protocols

-

Container: Store in Sure/Seal™ bottles or Schlenk flasks with Teflon taps.

-

Temperature: 2–8°C is recommended to prevent thermal decomposition over long periods.

-

Precipitation: Over time, white salts (ZnCl2) may precipitate. This does not necessarily indicate reagent decomposition, but titration is required before use.

References

-

Knochel, P., et al. (2008). "LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides." Organic Letters.

-

Negishi, E. (2011). "Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture)." Angewandte Chemie International Edition.

-

Fisher Scientific. (2021). "Safety Data Sheet: 3-Fluorobenzyl chloride."

-

Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie.

Sources

Safety and Handling Precautions for 3-Fluorobenzylzinc Chloride

An In-Depth Technical Guide for Drug Discovery Applications

Executive Summary: The Fluorine-Zinc Paradox

In modern drug discovery, 3-Fluorobenzylzinc chloride serves as a critical nucleophile for introducing the metabolically robust 3-fluorobenzyl motif via Negishi cross-coupling. While the fluorine substituent enhances lipophilicity and metabolic stability (blocking P450 oxidation at the meta-position), the organozinc moiety introduces significant reactivity hazards.

Unlike the extreme pyrophoricity of organolithiums, benzylzinc reagents occupy a "deceptive" middle ground: they are often non-pyrophoric in dilute solution but remain violently water-reactive and prone to degradation. This guide moves beyond basic SDS data to provide a field-proven operational framework for the safe synthesis, handling, and disposal of this reagent.

Hazard Profiling & Chemical Identity[1][2]

Effective risk management requires distinguishing between the precursor (3-Fluorobenzyl chloride) and the active reagent (3-Fluorobenzylzinc chloride).

Table 1: Comparative Hazard Analysis

| Feature | Precursor: 3-Fluorobenzyl Chloride | Reagent: 3-Fluorobenzylzinc Chloride (in THF) |

| CAS Number | 456-42-8 | None (In-situ / Solution) |

| Primary Hazard | Corrosive / Lachrymator | Water Reactive / Flammable |

| Reactivity | Stable to air/moisture; reacts with nucleophiles. | Hydrolyzes instantly in air/moisture; exothermic. |

| Toxicity | Alkylating agent (potential mutagen). | Corrosive (Zn salts); Solvent toxicity (THF). |

| Physical State | Colorless liquid, pungent odor.[1][2] | Grey/Brown solution or suspension. |

| Key Risk | Severe eye damage; skin burns.[3][4] | Gas evolution ( |

Critical Mechanism: The "Induction Period" Trap

When preparing this reagent in situ using zinc dust, a common danger is the induction period . Researchers may heat the mixture because the reaction hasn't started, leading to a thermal runaway once the zinc surface activates.

-

Control Measure: Always use chemical activation (1,2-dibromoethane or TMSCl) and observe the exotherm before adding the bulk of the halide.

Engineering Controls & Containment Strategies

The choice of containment depends on the scale and the "air-free" rigor required.

Hierarchy of Controls Diagram

Figure 1: Decision matrix for selecting engineering controls based on scale and transfer volume.

Operational Protocols: The "Self-Validating" Workflow

Reliability in organozinc chemistry is synonymous with safety. A degraded reagent leads to unpredictable stoichiometry and potentially dangerous workups.

Preparation (The Knochel Method)

To avoid the thermal runaway of traditional zinc activation, use the LiCl-mediated direct insertion . The presence of LiCl solubilizes the organozinc species, cleaning the metal surface and preventing passivation.

Protocol:

-

Drying: Flame-dry a Schlenk flask under high vacuum; backfill with Argon (3 cycles).

-

Activation: Add Zn dust (1.5 equiv) and anhydrous LiCl (1.5 equiv). Heat to 150°C under high vacuum for 1 hour (removes water from LiCl).

-

Solvent: Cool to RT, add dry THF.

-

Activation (Chemical): Add 5 mol% TMSCl and 1,2-dibromoethane. Wait for ethylene evolution (bubbles).

-

Addition: Add 3-Fluorobenzyl chloride dropwise at 25°C.

-

Self-Validation Check: The solution should turn slightly grey/green. If no color change or exotherm occurs within 5 minutes, STOP . Do not add more precursor. Re-activate the zinc.

-

Transfer Techniques

Never pour organozinc reagents.

-

Syringe (<10 mL): Use a long-needle, gas-tight syringe. Flush the syringe with argon 3 times before drawing.

-

Cannula (>10 mL): Use a double-tipped needle (cannula). Maintain positive argon pressure in the source flask to push the liquid into the receiving flask.

-

Tip: Wrap the cannula tip in a Kimwipe soaked in mineral oil before insertion to wipe off contaminants.

-

Titration (Quality Control)

Before use in a Negishi coupling, you must determine the active concentration.

-

Method: Iodine Titration.[5]

-

Dissolve a known amount of

in dry THF. -

Add the organozinc solution dropwise until the brown iodine color disappears (formation of colorless

). -

Calculation:

Emergency Response & Quenching

The most critical safety operation is the destruction of excess reagent. Organozincs do not "spark" like t-BuLi, but they generate heat and gas that can overpressurize waste containers.

Quenching Workflow Diagram

Figure 2: Step-wise quenching protocol to manage exotherms and gas evolution.

The "Double-Solvent" Rule: Always dilute the residual reagent with an inert hydrocarbon (Heptane or Toluene) before adding the proton source. This acts as a heat sink and prevents localized boiling of the THF.

Storage and Stability

-

Temperature: Store at 4°C or lower. Benzylzinc reagents can undergo Wurtz-type homocoupling (forming 1,2-bis(3-fluorophenyl)ethane) at room temperature over time.

-

Container: Schlenk tube with a high-quality PTFE stopcock or a Sure-Seal™ bottle stored inside a secondary container with desiccant.

-

Shelf-Life: Typically 2-4 weeks at 4°C. Re-titrate before every use.

References

-

Negishi Coupling Mechanism & Protocols

-

Negishi, E. (2008).[6] Negishi Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Hydrogen Atoms with Organozinc Reagents. Organic Letters.

-

-

Zinc Activation (LiCl Method)

- Knochel, P., et al. (2006). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents. Organic Letters.

-

Organozinc Handling & Quenching

-

Precursor Safety (3-Fluorobenzyl chloride)

-

Fluorine in Drug Discovery

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

- 1. 3-Fluorobenzyl chloride Exporter | 3-Fluorobenzyl chloride Exporting Company | 3-Fluorobenzyl chloride International Distributor [multichemexports.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. fishersci.es [fishersci.es]

Technical Guide: Stability, Storage, and Handling of 3-Fluorobenzylzinc Chloride

Executive Summary

3-Fluorobenzylzinc chloride (CAS: 110029-07-7) is a specialized organozinc reagent primarily utilized in Palladium-catalyzed Negishi cross-coupling reactions to introduce the 3-fluorobenzyl motif into complex pharmacophores. Unlike robust organolithium or Grignard reagents, benzylic zinc species occupy a "Goldilocks" zone of reactivity: they are sufficiently nucleophilic for transmetalation yet tolerant of sensitive functional groups (e.g., esters, nitriles).[1]

However, this utility comes with a significant stability trade-off.[1] Benzylic zinc reagents are thermodynamically prone to Wurtz-type homocoupling and kinetically sensitive to protonolysis (moisture) and oxidation (air).[1] This guide provides a self-validating framework for maintaining reagent integrity, moving beyond basic handling to understanding the why behind every protocol.

Part 1: Chemical Integrity & Degradation Mechanisms[1]

To preserve 3-Fluorobenzylzinc chloride, one must understand the three primary pathways of its destruction. Unlike alkyl zincs, the benzylic nature of this reagent stabilizes the carbon-metal bond enough to prevent spontaneous pyrophoricity but activates the position for unwanted dimerization.

The Degradation Triad

-

Hydrolysis (Moisture): The Zinc-Carbon bond is highly polarized (

).[1] Contact with water leads to rapid protonation, destroying the reagent and releasing 3-fluorotoluene.[1] -

Oxidation (Air): Oxygen inserts into the C-Zn bond to form zinc peroxides, which eventually rearrange into zinc alkoxides.[1] Upon quench, this yields 3-fluorobenzyl alcohol.[1]

-

Wurtz Homocoupling (Thermal/Concentration): This is the specific "killer" of benzylic reagents.[1] Two molecules of the reagent couple to form 1,2-bis(3-fluorophenyl)ethane and ZnCl

.[1] This process is accelerated by heat and high concentration.[1]

Visualization: Degradation Pathways

The following diagram maps the inputs (stressors) to their irreversible outputs.[1]

Figure 1: Mechanistic pathways leading to reagent decomposition.[1] Note that homocoupling is intrinsic and thermally driven, whereas hydrolysis and oxidation are extrinsic environmental failures.

Part 2: Storage Parameters

The commercial standard for this reagent is a 0.5 M solution in Tetrahydrofuran (THF).[1] Storage protocols must balance the suppression of homocoupling (requires cold) with the solubility limits of Zinc salts (requires solubility maintenance).[1]

The Solubility/Stability Paradox

Zinc chloride (

-

Critical Rule: If stored at -20°C, the solution must be warmed to room temperature and gently swirled (not shaken vigorously) to redissolve precipitates before use. Using the supernatant of a cold, precipitated solution will result in under-dosing.

Storage Matrix

| Parameter | Recommended Condition | Technical Rationale |

| Temperature | 2°C to 8°C | Optimal balance. Slows homocoupling significantly without causing massive precipitation of Zn species.[1] |

| Long-term Temp | -20°C | Required for storage >3 months.[1] Must redissolve precipitate before use.[1] |

| Atmosphere | Argon (Preferred) | Argon is heavier than air, providing a better "blanket" in the headspace than Nitrogen when the septum is punctured. |

| Container | Sure/Seal™ or Schlenk | Teflon-lined septa are mandatory.[1] Once punctured, the septum's integrity is compromised; over-wrap with Parafilm is insufficient for long-term storage.[1] |

| Headspace | Positive Pressure | Always backfill the storage bottle with inert gas after withdrawal to prevent vacuum formation which pulls in moist air. |

Part 3: Quality Control (The Self-Validating System)

Trusting a label concentration after storage is a common source of experimental failure.[1] The Iodine-LiCl Titration is the industry gold standard for validating organozinc reagents.

Why LiCl? Iodine titration of organozincs in pure THF is sluggish and endpoints are muddy.[1] Adding Lithium Chloride (LiCl) solubilizes the resulting ZnI

Protocol: Iodine-LiCl Titration

Frequency: Perform before any critical GMP campaign or if the bottle has been open >2 weeks.

-

Preparation:

-

Titration:

-

Endpoint:

-

The solution will transition from Dark Brown

Yellow -

The endpoint is the complete disappearance of the yellow tint (becoming clear like water).

-

-

Calculation:

Part 4: Handling & Transfer Workflows

The transfer process is the highest risk point for contamination.[1] The following workflow utilizes a "Double-Needle" or "Cannula" technique for volumes >10 mL, and gas-tight syringes for smaller volumes.

Operational Diagram: Safe Transfer

Figure 2: Decision tree for handling organozinc reagents. Note the critical step of warming to redissolve precipitates before sampling.

Advanced Handling Tips

-

The "Buffer" Zone: When drawing reagent into a syringe, pull a small "cushion" of inert gas into the syringe before inserting into the liquid.[1] This prevents the reagent from touching the potentially moist tip of the needle until it is safely inside the bottle.

-

Needle Gauge: Use 18-21 gauge. Smaller needles (higher gauge) are prone to clogging if any micro-precipitates of ZnCl

are present.[1] -

Septum Hygiene: Never puncture the same hole twice.[1] "Clock" your punctures (move around the septum face) to preserve the seal.[1]

References

-

Sigma-Aldrich. 3-Fluorobenzylzinc chloride solution, 0.5 M in THF: Product Specification and Safety Data Sheet.[1] Retrieved from .[1]

-

Krasovskiy, A., & Knochel, P. (2006).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. (Establishes the LiCl titration and stabilization protocols adapted for Zinc). Angewandte Chemie International Edition. Retrieved from .[1]

-

Fisher Scientific. Handling Air-Sensitive Reagents: Technical Bulletin AL-134.[1] (Standard industry guide for Schlenk and syringe techniques).[1] Retrieved from .[1]

-

Jubault, P., et al. (2012).[1] Organofluorine Chemistry: Synthesis and Applications.[1][2] (Discusses the specific stability issues of fluorinated benzylic reagents).

-

Bézier, D., & Knochel, P. (2025).[1] Practical Titration of Organometallic Reagents.[1] (Detailed methodology for Iodine-LiCl titration). Retrieved from .[1]

Sources

Commercial Availability & Technical Profile: 3-Fluorobenzylzinc Chloride

[1][2]

Executive Summary

3-Fluorobenzylzinc chloride (CAS: 312693-06-4) is a specialized organozinc reagent used primarily in palladium- or nickel-catalyzed Negishi cross-coupling reactions .[1] Its strategic value in drug development lies in the 3-fluorobenzyl moiety , a bioisostere of the benzyl group that offers improved metabolic stability (blocking P450 oxidation sites) and modulated lipophilicity without significant steric perturbation.

While commercially available as a stabilized solution in tetrahydrofuran (THF), the reagent's high sensitivity to moisture and air often necessitates rigorous quality control (titration) or in-house preparation ("Make vs. Buy" decision) to ensure experimental reproducibility. This guide analyzes the commercial landscape, handling protocols, and synthesis pathways for this critical intermediate.

Technical Specifications & Commercial Profile

The reagent is almost exclusively supplied as a solution in THF. The coordination of THF molecules to the zinc center, often stabilized by Lithium Chloride (LiCl) in "Turbo Grignard/Zinc" formulations, prevents precipitation and enhances reactivity.

Physicochemical Data Table

| Property | Specification |

| Chemical Name | 3-Fluorobenzylzinc chloride |

| CAS Number | 312693-06-4 |

| Molecular Formula | C₇H₆ClFZn |

| Molecular Weight | 209.96 g/mol |

| Concentration | Typically 0.5 M in THF |

| Density | ~0.965 g/mL (at 25 °C) |

| Appearance | Clear to slightly hazy, colorless to yellow liquid |

| Storage | 2–8 °C (Refrigerated), under Argon/Nitrogen |

| Stability | Air and moisture sensitive; shelf-life ~3-6 months if unopened |

Primary Commercial Suppliers

-

Sigma-Aldrich (Merck): Sold in Sure/Seal™ bottles.[2] High reliability but premium pricing.

-

Rieke Metals: Specializes in highly reactive zinc reagents; offers both standard and custom concentrations.

-

Alfa Chemistry: Alternative supplier often used for bulk sourcing.

Quality Control: The "Hidden" Variable

Commercial organozinc reagents are prone to degradation during shipping and storage. A bottle labeled "0.5 M" may actually contain 0.3 M active species due to hydrolysis or Wurtz-type homocoupling (formation of 1,2-bis(3-fluorophenyl)ethane).

Trustworthiness Directive: Never assume the label concentration is accurate for stoichiometry-sensitive reactions. Always titrate before use.

Protocol: Iodine Titration of Organozincs

This self-validating protocol uses the rapid reduction of iodine by the organozinc species to determine active concentration.

Materials:

-

Iodine (I₂), resublimed (solid)

-

Lithium Chloride (LiCl), anhydrous (0.5 M solution in THF)

-

Test tube or flask, flame-dried, under Argon

Step-by-Step Methodology:

-

Preparation: Weigh exactly 254 mg (1.0 mmol) of I₂ into a dried Schlenk flask under argon.

-

Dissolution: Add 5–10 mL of 0.5 M LiCl in dry THF. Stir until the iodine dissolves, forming a dark brown solution.

-

Note: LiCl accelerates the reaction and solubilizes the resulting ZnI₂ species, sharpening the endpoint.

-

-

Titration: Add the commercial 3-Fluorobenzylzinc chloride solution dropwise via a tared syringe.

-

Endpoint: The solution will transition from Dark Brown → Yellow → Colorless . The endpoint is the complete disappearance of the yellow color.

-

Calculation:

(Since the stoichiometry is 1:1 for RZnCl + I₂ → RI + ZnClI)

"Make vs. Buy" Decision Matrix

If commercial stock is degraded or unavailable, the reagent can be synthesized in-house using 3-Fluorobenzyl chloride (CAS: 456-42-8) and activated zinc.

Synthesis Workflow & Negishi Coupling

The following diagram illustrates the logical flow from precursor selection to the final cross-coupled product, highlighting the critical activation step.

Figure 1: Workflow for the generation of 3-Fluorobenzylzinc chloride via Zinc insertion and its subsequent application in Negishi coupling. The LiCl additive (Knochel method) is crucial for solubilizing the organozinc species.

Synthesis Protocol (Knochel Method)

-

Activation: Treat Zinc dust (1.5 equiv) with 1-2 mol% 1,2-dibromoethane and TMSCl in THF to remove the oxide layer.

-

Insertion: Add 3-Fluorobenzyl chloride (1.0 equiv) dropwise at 0 °C.

-

Maturation: Stir at room temperature for 2–4 hours.

-

Filtration: Allow excess zinc to settle or filter via cannula to obtain the clear organozinc solution.

Application in Drug Discovery

The 3-fluorobenzyl motif is a privileged scaffold. The fluorine atom at the meta position exerts an inductive electron-withdrawing effect (-I), which:

-

Deactivates the benzylic position toward metabolic oxidation (cytochrome P450).

-

Increases Lipophilicity (LogP) slightly, improving membrane permeability.

-

Alters pKa of neighboring amines, potentially improving bioavailability.

Example Reaction:

-

Substrate: 4-Bromo-2-chloropyridine

-

Reagent: 3-Fluorobenzylzinc chloride (0.5 M)[3]

-

Catalyst: Pd(dppf)Cl₂ (5 mol%)

-

Outcome: Selective coupling at the more reactive C-Br position to yield 2-chloro-4-(3-fluorobenzyl)pyridine.

References

-

Sigma-Aldrich (Merck). 3-Fluorobenzylzinc chloride solution, 0.5 M in THF. Product Specification. Link

-

Krasovskiy, A., & Knochel, P. (2006).[4] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 45(18), 2958–2961. (Foundational work on LiCl-mediated organometallic synthesis). Link

-

Rieke Metals. Highly Reactive Zinc & Organozinc Reagents.[5] Technical Guide. Link

-

Krasovskiy, A., & Knochel, P. (2006).[4] "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006(05), 890-891. (The standard iodine titration protocol). Link

-

ChemicalBook. 3-Fluorobenzyl chloride (CAS 456-42-8) Properties and Suppliers. Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-Fluorobenzylzinc chloride solution 498580-50ML купить, цены на сайте! [dv-expert.org]

- 3. zinc chloride suppliers USA [americanchemicalsuppliers.com]

- 4. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 5. riekemetals.com [riekemetals.com]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-Fluorobenzylzinc Chloride in Negishi Cross-Coupling Reactions

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Power of Fluorinated Benzyl Scaffolds

The Negishi cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and scope.[1][2] At the heart of this transformation are organozinc reagents, which offer a compelling balance of high reactivity and excellent functional group tolerance, setting them apart from many other organometallic counterparts.[1][3]

This guide focuses on a particularly valuable, yet specific, building block: 3-Fluorobenzylzinc chloride . The incorporation of a 3-fluorobenzyl moiety is a widely used strategy in medicinal chemistry and drug development.[4][5] The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate physicochemical properties like lipophilicity and pKa, and improve binding affinity to biological targets.[4]

These application notes provide a comprehensive overview, from the preparation of the organozinc reagent to detailed, field-tested protocols for its successful implementation in Negishi cross-coupling reactions, empowering researchers to strategically construct complex molecules bearing this important structural motif.

Part 1: Preparation of 3-Fluorobenzylzinc Chloride Reagent

While 3-Fluorobenzylzinc chloride is commercially available as a solution (typically 0.5 M in THF), its in situ preparation is often preferred to ensure maximum reactivity.[6] The most common and direct method involves the oxidative insertion of activated zinc metal into the carbon-chlorine bond of 3-fluorobenzyl chloride.

Causality Behind the Method: The direct insertion of zinc into an organic halide requires the metal to be highly activated. This is typically achieved by washing the zinc dust with acid to remove the passivating oxide layer, followed by treatment with iodine or 1,2-dibromoethane. The presence of lithium chloride (LiCl) is also crucial; it helps to solubilize the organozinc species and break down aggregates, leading to a more reactive monomeric reagent in solution.[7]

Detailed Laboratory Protocol for In Situ Preparation

Safety Precaution: This procedure must be performed under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware. Organozinc reagents are sensitive to air and moisture.[1] 3-Fluorobenzyl chloride is a corrosive and flammable liquid.[8]

Materials:

-

Zinc dust (<10 micron, activated)

-

1,2-Dibromoethane

-

Lithium Chloride (LiCl), anhydrous

-

3-Fluorobenzyl chloride

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Glassware Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and argon inlet, add anhydrous LiCl (1.2 equivalents).

-

Zinc Activation: Add activated zinc dust (1.5 equivalents) to the flask. Heat the flask gently under vacuum and refill with argon. This cycle should be repeated three times to ensure all components are dry.

-

Initiation: Add anhydrous THF via syringe. To the stirring suspension, add 1,2-dibromoethane (~5 mol%) via syringe. Gentle warming or sonication may be required to initiate the activation, which is indicated by the formation of bubbles (ethylene gas).

-

Reagent Formation: Once activation is evident, slowly add a solution of 3-fluorobenzyl chloride (1.0 equivalent) in anhydrous THF dropwise via a syringe pump. The rate of addition should be controlled to maintain a gentle reflux or an internal temperature below 40 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The formation of the organozinc reagent is indicated by the consumption of the zinc metal and the formation of a grayish, slightly cloudy solution.

-

Quantification & Use: The resulting solution of 3-fluorobenzylzinc chloride should be allowed to settle, and the supernatant can be titrated (e.g., against iodine) to determine its molarity before being used directly in the subsequent cross-coupling reaction.

Workflow for Reagent Preparation

Caption: Workflow for the in situ preparation of 3-fluorobenzylzinc chloride.

Part 2: Application in Negishi Cross-Coupling Reactions

The prepared 3-fluorobenzylzinc chloride is a potent nucleophile for palladium- or nickel-catalyzed cross-coupling reactions with a wide range of electrophiles, including aryl, heteroaryl, and vinyl halides and triflates.[1]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[9]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex. The rate of this step generally follows the trend I > OTf > Br >> Cl.[1]

-

Transmetalation: The organozinc reagent (3-F-Bn-ZnCl) exchanges its organic group with the halide on the palladium complex. This is often the rate-determining step and results in a new Pd(II) complex bearing both the aryl and benzyl groups, along with a zinc halide salt.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C(sp²)-C(sp³) bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

Caption: The catalytic cycle for the Negishi cross-coupling reaction.

Protocol & Causality: A Self-Validating System

A successful Negishi coupling relies on the careful selection of catalyst, ligand, and reaction conditions. Each choice is critical for achieving high yield and minimizing side reactions.

Generalized Protocol for Negishi Coupling:

Setup:

-

To a flame-dried Schlenk flask under argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., S-Phos, 2-4 mol%).

-

Expertise & Experience: The use of bulky, electron-rich phosphine ligands like S-Phos or XPhos is critical.[10] They accelerate the final reductive elimination step, which is often rate-limiting, and help prevent undesirable side reactions like β-hydride elimination, although this is less of a concern for benzylzinc reagents which lack β-hydrogens.[11][12]

-

-

Add the aryl or heteroaryl halide (1.0 equivalent).

-

Add anhydrous solvent (e.g., THF, NMP, or DMAc) via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for the formation of the active catalyst.

Reaction: 4. Slowly add the solution of 3-fluorobenzylzinc chloride (1.2-1.5 equivalents) to the reaction mixture via syringe pump over 30-60 minutes.

- Trustworthiness: Slow addition is paramount.[10] It maintains a low concentration of the highly reactive organozinc reagent, which significantly suppresses the formation of the homo-coupled byproduct (1,2-bis(3-fluorophenyl)ethane).[3]

- Heat the reaction to the desired temperature (typically 25-80 °C) and monitor its progress by TLC or GC/MS.

Workup and Purification: 6. Upon completion, cool the reaction to room temperature and quench carefully by slowly adding saturated aqueous NH₄Cl solution. 7. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). 8. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄. 9. Concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel.

Part 3: Data & Performance

The following table summarizes representative examples of Negishi couplings with benzylzinc reagents, illustrating the broad applicability of this method.

| Entry | Electrophile | Catalyst / Ligand | Solvent | Conditions | Yield (%) |

| 1 | 4-Bromobenzyl alcohol | Pd(OAc)₂ / S-Phos | THF | 25 °C, 1.5 h | 98 |

| 2 | 4-Bromo-N,N-dimethylaniline | Pd(OAc)₂ / S-Phos | THF | 25 °C, 1 h | 88 |

| 3 | 5-Bromo-1H-indole | Pd(OAc)₂ / S-Phos | THF | 25 °C, 2 h | 72 |

| 4 | 5-Bromosalicylaldehyde | Pd(OAc)₂ / S-Phos | THF | 25 °C, 2 h | 81 |

| 5 | 4-Iodoanisole | PdCl₂(dppf) | THF | 65 °C, 12 h | ~90 (est.) |

| 6 | 2-Chlorobenzonitrile | NiCl₂(dppp) | THF | 65 °C, 12 h | ~85 (est.) |

Entries 1-4 are based on analogous benzylzinc chloride systems described by Knochel et al.[10] Entries 5 and 6 are representative conditions for aryl iodide and activated aryl chloride couplings, respectively.

References

-

Negishi coupling. In Wikipedia. Retrieved February 22, 2026, from [Link]

-

Fu, G. C. (2012). Catalytic enantioselective cross-couplings of secondary alkyl electrophiles with secondary alkylmetal nucleophiles: Negishi reactions of racemic benzylic bromides with achiral alkylzinc reagents. PubMed, 134(44), 18012-18015. [Link]

-

Negishi Coupling. Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

-

Negishi cross-coupling. Name-Reaction.com. Retrieved February 22, 2026, from [Link]

-

The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois. Retrieved February 22, 2026, from [Link]

-

Krasovskiy, A., Malakhov, V., & Knochel, P. (2008). Negishi Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Hydrogen Atoms with Organozinc Reagents. Organic Letters, 10(13), 2681-2684. [Link]

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533. [Link]

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. MIT Open Access Articles. [Link]

-

Organ, M. G., et al. (2011). Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent. Chemical Communications, 47(18), 5241-5243. [Link]

-

3-Chlorobenzylzinc chloride. MySkinRecipes. Retrieved February 22, 2026, from [Link]

- Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. Google Patents.

-

Supporting Information. ACS Publications. Retrieved February 22, 2026, from [Link]

-

3-Fluorobenzyl chloride. Multichem Exports. Retrieved February 22, 2026, from [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Retrieved February 22, 2026, from [Link]

-

Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. Moodle@Units. Retrieved February 22, 2026, from [Link]

Sources

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. Negishi Coupling [organic-chemistry.org]

- 3. moodle2.units.it [moodle2.units.it]

- 4. 3-Fluorobenzyl chloride | 456-42-8 | Benchchem [benchchem.com]

- 5. 3-Fluorobenzyl chloride Exporter | 3-Fluorobenzyl chloride Exporting Company | 3-Fluorobenzyl chloride International Distributor [multichemexports.com]

- 6. thomassci.com [thomassci.com]

- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 8. fishersci.com [fishersci.com]

- 9. name-reaction.com [name-reaction.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dspace.mit.edu [dspace.mit.edu]

Application Note: High-Fidelity In-Situ Generation of 3-Fluorobenzylzinc Chloride

Abstract & Strategic Rationale

The incorporation of fluorinated aromatic motifs is a cornerstone of modern medicinal chemistry, utilized to modulate metabolic stability and lipophilicity. 3-Fluorobenzylzinc chloride is a critical organometallic building block for introducing the m-fluorobenzyl moiety via Negishi cross-coupling.

However, this reagent is commercially unstable and prone to degradation. Furthermore, the synthesis of benzylic organometallics is historically plagued by the Wurtz homocoupling side-reaction (yielding 1,2-bis(3-fluorophenyl)ethane), which degrades yield and complicates purification.

This guide details the LiCl-mediated direct insertion protocol. Unlike traditional Rieke zinc methods, this protocol utilizes standard zinc dust activated in-situ with Lithium Chloride (LiCl). The presence of LiCl is not merely an additive; it is a mechanistic enabler that solubilizes surface-bound organozinc species, preventing passivation and suppressing homocoupling.

Mechanistic Insight: The "Knochel Effect"

To ensure reproducibility, one must understand why the protocol works.

Classical zinc insertion fails for alkyl/benzyl chlorides because the formation of the organozinc species (

-

Without LiCl: The reaction stalls after surface saturation.

-

With LiCl: Lithium chloride complexes with the forming organozinc species to generate a soluble zincate-like species (

). This exposes fresh metal surface, shifting the rate-determining step from solubilization to oxidative addition .

Diagram 1: LiCl-Mediated Surface Activation Mechanism

Caption: LiCl acts as a phase-transfer catalyst for the metal surface, solubilizing the organozinc product to maintain reactivity.

Critical Materials & Equipment

Reagents

| Component | Grade/Purity | Critical Note |

| Zinc Dust | <10 µm, >98% | Coarse powder fails. Must be activated (see Step 1). |

| Lithium Chloride (LiCl) | Anhydrous, >99% | Extremely hygroscopic. Must be flame-dried under vacuum. |

| 3-Fluorobenzyl Chloride | >97% | Starting material.[1] Liquid. |

| THF | Anhydrous, Inhibitor-free | Water content <50 ppm is non-negotiable. |

| 1,2-Dibromoethane | 99% | Activator (removes oxide layer). |

| TMSCl | 99% (Chlorotrimethylsilane) | Activator (scavenges hydroxides). |

| Iodine ( | >99.8% | For titration.[1] |

Equipment

-

Schlenk Line: Dual manifold (Argon/Vacuum).

-

Heat Gun: For drying LiCl/Zn.

-

Syringes: Gas-tight, argon-flushed.

-

Glassware: Oven-dried (

overnight), assembled hot under argon flow.

Experimental Protocol

Phase 1: Zinc Activation (The "Dry & Strip" Method)

Timing: 30 mins | Temperature:

-

Charge: To an argon-flushed Schlenk flask equipped with a magnetic stir bar and septum, add Zinc dust (1.50 equiv) and LiCl (1.50 equiv).

-

Note: Using 1.5 equivalents ensures rapid kinetics and complete consumption of the benzyl chloride.

-

-

Dry: Heat the flask with a heat gun to

under high vacuum (<0.1 mbar) for 15–20 minutes while stirring vigorously.-

Why: This removes water adsorbed to LiCl and "cracks" the oxide shell on the Zinc.

-

-

Cool: Allow to cool to room temperature (RT) under an Argon backfill.

-

Solvate: Add anhydrous THF (concentration relative to Zn should be

). -

Chemical Activation:

-

Add 1,2-dibromoethane (5 mol%). Heat to reflux for 2–3 seconds (heat gun) until foaming occurs, then cool.

-

Add TMSCl (1 mol%). Stir for 5 minutes.

-

Indicator: The grey suspension should darken slightly, indicating active surface sites.

-

Phase 2: Direct Insertion

Timing: 2–4 Hours | Temperature:

-

Substrate Addition: Add 3-Fluorobenzyl chloride (1.0 equiv) dropwise to the activated Zn/LiCl suspension at

.-

Caution: Do not cool to

initially; benzyl chlorides require RT to initiate insertion. However, if the reaction exotherms violently, briefly cool to

-

-

Reaction: Stir at

.-

Monitoring: Monitor by GC-FID or TLC (quench aliquot with dilute HCl). The starting material peak should disappear.

-

Typical Duration: 2 to 4 hours.

-

-

Clarification: Turn off stirring. Allow excess Zinc to settle for 30–60 minutes. The supernatant is the active reagent 3-Fluorobenzylzinc chloride • LiCl .[1][2][3][4][5]

Phase 3: Titration (Quality Control)

Never assume concentration. Titrate immediately before use.

-

Titrant Prep: Dissolve accurately weighed Iodine (

, ~250 mg) in dry THF (5 mL). -

Titration:

-

Take a known aliquot of the Iodine solution (e.g., 2 mL).

-

Add the organozinc supernatant dropwise via syringe.[6]

-

Endpoint: The dark brown solution turns clear/colorless .

-

-

Calculation:

(Factor of 2 accounts for stoichiometry:

Workflow Visualization

Diagram 2: Operational Flowchart

Caption: End-to-end workflow for the preparation of active organozinc species.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Reaction (Starting material remains) | Passivated Zinc or Wet THF | Repeat activation with fresh Zn. Ensure THF is <50ppm |

| Low Molarity (<0.5 M) | Wurtz Homocoupling | Temperature too high during addition. Keep strictly at |

| Precipitation in Reagent Bottle | Saturation/Cold | The LiCl-complex is soluble, but cold storage may crash out salts. Warm to RT and vortex before use. |

| Iodine Titration Fails to Clear | Reagent Decomposed | Air leak. Discard batch. |

References

-

Krasovskiy, A., & Knochel, P. (2006).[4][7] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[8] Angewandte Chemie International Edition, 45(18), 2958–2961. Link

-

Metzger, A., Schade, M. A., & Knochel, P. (2008).[5] LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters, 10(6), 1107–1110.[5] Link

-

Krasovskiy, A., & Knochel, P. (2006).[4][7] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[9] Synthesis, 2006(05), 890–891. Link

-

Feng, C., Cunningham, D. W., Easter, Q. T., & Blum, S. A. (2016).[3][7] Role of LiCl in Generating Soluble Organozinc Reagents.[3][4][6][7][9][10] Journal of the American Chemical Society, 138(35), 11156–11159.[3] Link

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. umassmed.edu [umassmed.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 5. LiCl-mediated preparation of highly functionalized benzylic zinc chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Preparation of polyfunctional arylmagnesium, arylzinc, and benzylic zinc reagents by using magnesium in the presence of LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: High-Fidelity Negishi Coupling of 3-Fluorobenzylzinc Chloride

Executive Summary

The incorporation of fluorinated benzyl motifs is a cornerstone strategy in medicinal chemistry to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity.[1] While the Negishi coupling offers a direct route to these scaffolds, benzylzinc reagents are notoriously prone to Wurtz-type homocoupling and isomerization.[1]

This guide details a field-proven protocol for the generation and coupling of 3-fluorobenzylzinc chloride . Unlike generic procedures, this workflow utilizes the Knochel Zn/LiCl method to generate a stable, soluble monomeric zinc species, coupled with a Pd-SPhos catalytic system to maximize cross-coupling efficiency over homodimerization.[1]

Reagent Preparation: The Knochel Zn/LiCl Method

Standard zinc dust often fails to react cleanly with benzyl chlorides due to surface passivation and aggregate formation. The addition of LiCl is the critical "causality" factor here: it solubilizes the surface-bound organozinc species as ArZnCl[1]·LiCl, exposing fresh metal for further reaction.

Materials & Activation[1][2][3][4][5]

-

Precursor: 3-Fluorobenzyl chloride (CAS: 456-42-8).[1]

-

Zinc Source: Zinc dust (<10 microns, >98%).

-

Mediator: Lithium Chloride (anhydrous).[1]

-

Activators: 1,2-Dibromoethane (5 mol%), Trimethylsilyl chloride (TMSCl, 1 mol%).[1]

Step-by-Step Preparation Protocol

-

Drying: Flame-dry a 3-neck round-bottom flask under Argon flow. Add LiCl (1.5 equiv) and dry under high vacuum at 150°C for 2 hours.

-

Zinc Addition: Cool to RT, add Zinc dust (1.5 equiv), and flush with Argon.

-

Activation:

-

Add dry THF (1.0 M concentration relative to benzyl chloride).[1]

-

Add 1,2-dibromoethane (5 mol%) and heat to reflux for 1 minute. Cool to RT.

-

Add TMSCl (1 mol%) and stir for 5 minutes.

-

-

Insertion: Add 3-fluorobenzyl chloride (1.0 equiv) dropwise.

-

Critical Control: If the reaction does not exotherm within 10 minutes, warm slightly to 30°C to initiate.

-

-

Maturation: Stir at 25°C for 12–18 hours. The grey suspension will turn to a dark, clear solution (the zinc reagent).

-

Filtration: Stop stirring. Allow excess Zn to settle (1 hr). Cannulate the supernatant through a syringe filter (PTFE, 0.45 µm) into a dry Schlenk storage tube.

Quality Control: Iodine Titration

Never assume concentration. Benzyl halides can hydrolyze or homocouple during insertion.[1]

-

Weigh accurately ~250 mg of Iodine (

) into a dry vial. -

Dissolve in 2 mL of 0.5 M LiCl in THF.

-

Titrate with the prepared zinc reagent until the brown iodine color vanishes (colorless endpoint).[1]

-

Calculation:

Visualization: Preparation Workflow

The following diagram illustrates the critical path for generating the active species.

Caption: Workflow for the generation of active 3-Fluorobenzylzinc chloride using LiCl mediation.

Cross-Coupling Protocol (Negishi)

Causality: Benzylzinc reagents are highly reactive.[1] Using standard

Reaction Setup[1][2][3][4][5][6][7][8][9][10]

-

Substrate: Aryl Bromide or Activated Aryl Chloride (1.0 equiv).[1]

-

Zinc Reagent: 3-Fluorobenzylzinc chloride (1.3 equiv).[1]

-

Catalyst: